tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate with an amine source. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions are mild, and the product is obtained in good yield after purification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds with potential biological activity.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
- Evaluated for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of advanced materials with specific properties.
- Applied in the development of novel catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering specific signaling pathways that lead to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl [3-(aminomethyl)cyclobutyl]methylcarbamate
- tert-Butyl carbanilate
Comparison:
- tert-Butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
- The presence of the pyrrole ring can enhance the compound’s ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
- Its potential bioactivity and interactions with biological targets may differ from those of similar compounds, offering unique opportunities for drug discovery and development.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h4H,5-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQLWIMWFSVFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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